H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA
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Overview
Description
The compound H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA is a synthetic peptide with a specific sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.
Major Products Formed
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Modified peptides: Formed through substitution of amino acid residues.
Scientific Research Applications
H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA depends on its specific sequence and structure. It can interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Comparison with Similar Compounds
H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA: can be compared with other peptides with similar sequences or structures. Some similar compounds include:
H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2: Without the TFA group.
H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.AcOH: With an acetic acid group instead of TFA.
The uniqueness of This compound lies in its specific sequence and the presence of the TFA group, which can influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
3-[(1R,4S,7S,13S,19S,22S,25S,28S,31S,34S,37S,40R,47R,50S)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H131N31O24S4.C2HF3O2/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40;3-2(4,5)1(6)7/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92);(H,6,7)/t36-,37-,38-,39+,41+,42-,43-,44-,45-,46-,47?,48-,49-,50+,51+,52-,53-,54-,59-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJIBRYPCCYMV-KDNGXJCMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)C(C)O)CCC(=O)O)C)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)[C@@H](C)O)CCC(=O)O)C)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H132F3N31O26S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2141.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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